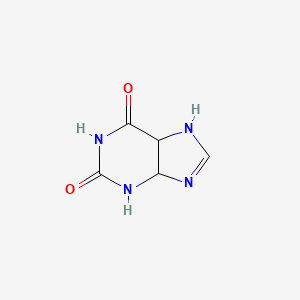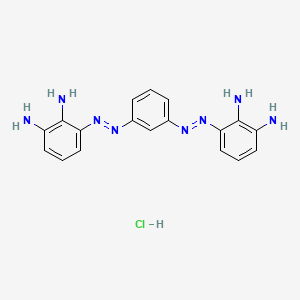
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is a synthetic organic compound with the molecular formula C18H18N8.2HCl. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound is characterized by the presence of azo groups (-N=N-) and amine groups (-NH2) attached to a benzene ring, making it a versatile molecule in both chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) typically involves the diazotization of 2,3-diaminobenzene followed by coupling with another molecule of 2,3-diaminobenzene. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Diazotization: 2,3-diaminobenzene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with another molecule of 2,3-diaminobenzene in the presence of hydrochloric acid to form the final product.
Industrial Production Methods
In industrial settings, the production of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. The product is then purified through recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) involves its interaction with molecular targets through its azo and amine groups. The azo groups can participate in redox reactions, while the amine groups can form hydrogen bonds and interact with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis(2,4-Diaminophenylazo)benzene (hydrochloride)
- 1,3-bis(2,5-Diaminophenylazo)benzene (hydrochloride)
- 1,3-bis(2,6-Diaminophenylazo)benzene (hydrochloride)
Uniqueness
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is unique due to the specific positioning of the amine groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in dyeing and staining techniques, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C18H19ClN8 |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
3-[[3-[(2,3-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C18H18N8.ClH/c19-13-6-2-8-15(17(13)21)25-23-11-4-1-5-12(10-11)24-26-16-9-3-7-14(20)18(16)22;/h1-10H,19-22H2;1H |
Clave InChI |
HHNZTZWAUVKFNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2N)N)N=NC3=CC=CC(=C3N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
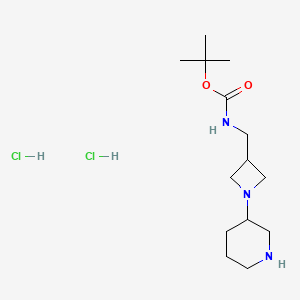
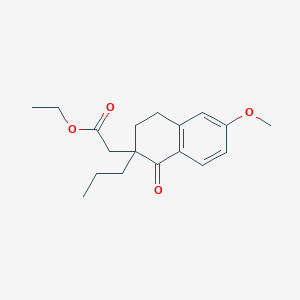
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
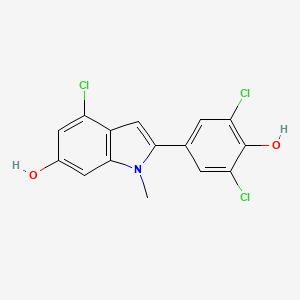
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)

